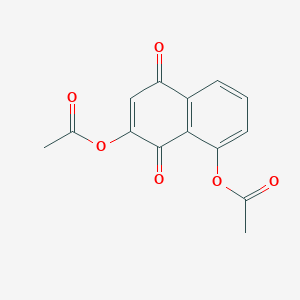
1,4-Naphthalenedione, 2,8-bis(acetyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- is a chemical compound with the molecular formula C14H10O6 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 8 are replaced by acetyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- typically involves the acetylation of 1,4-naphthoquinone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Acetic acid or a similar solvent
Catalyst: Sulfuric acid or another strong acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 1,4-naphthoquinone and acetic anhydride
Catalyst: Sulfuric acid
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain the pure compound
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different quinone derivatives.
Reduction: Can be reduced to form hydroquinone derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Compounds with different functional groups replacing the acetyloxy groups.
科学研究应用
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in antimicrobial or anticancer research.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the acetyloxy groups.
2-Acetyloxy-1,4-naphthoquinone: A derivative with a single acetyloxy group.
2,3-Dichloro-1,4-naphthoquinone: A derivative with chlorine atoms instead of acetyloxy groups.
Uniqueness
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- is unique due to the presence of two acetyloxy groups, which can influence its chemical reactivity and biological activity. The acetyloxy groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the presence of these groups can modulate the compound’s biological properties, potentially enhancing its therapeutic potential.
属性
CAS 编号 |
61276-36-6 |
|---|---|
分子式 |
C14H10O6 |
分子量 |
274.22 g/mol |
IUPAC 名称 |
(7-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-5-3-4-9-10(17)6-12(20-8(2)16)14(18)13(9)11/h3-6H,1-2H3 |
InChI 键 |
WWECCGGTNPBYAX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C(=CC2=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
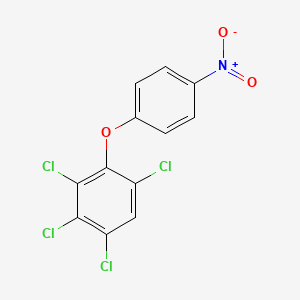
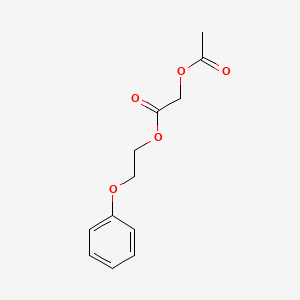
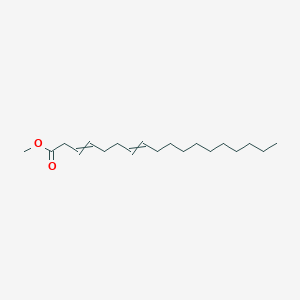
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)

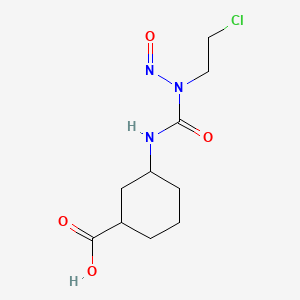

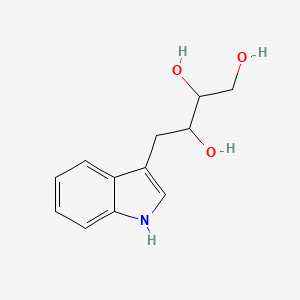

![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
